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Compound of Interest

Compound Name: 3-Phenyl-1H-indole

Cat. No.: B074681

This guide provides a comprehensive overview of the key spectroscopic data for 3-Phenyl-1H-
indole (CAS No: 1504-16-1), a significant heterocyclic compound in medicinal chemistry and
materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial reference for
researchers, scientists, and professionals in drug development for the unambiguous
identification and characterization of this molecule.

Molecular Structure and Properties

e Molecular Formula: C1aH11N
e Molecular Weight: 193.24 g/mol [1]

e |IUPAC Name: 3-phenyl-1H-indole[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. The *H and 3C NMR data for 3-Phenyl-1H-indole provide definitive information
about its structure.

1H NMR Data

The *H NMR spectrum of 3-Phenyl-1H-indole exhibits characteristic signals corresponding to
the protons on the indole and phenyl rings. The data presented was acquired in deuterated
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chloroform (CDCls) at 400 MHz.

Chemical Coupling

. L Number of .
Shift (8) Multiplicity Constant Assignment Reference

Protons

ppm (J) Hz
8.20 bs - 1H N-H (indole) [2]
7.95 d 8.0 1H Ar-H 2]
7.67 dt 8.0, 1.5 2H Ar-H [2]
7.48-7.39 m - 3H Ar-H [2]
7.36 d 2.5 1H Ar-H 2]
7.32-7.16 m - 3H Ar-H [2]

Key: bs = broad singlet, d = doublet, dt = doublet of triplets, m = multiplet, Ar-H = Aromatic
Proton

13C NMR Data

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule. The following
data was obtained in CDCls at 101 MHz.
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Chemical Shift (6) ppm Assignment Reference
136.7 Aromatic C [2]
135.6 Aromatic C [2]
128.7 (2C) Aromatic CH [2]
127.5 (2C) Aromatic CH [2]
125.9 Aromatic C [2]
125.8 Aromatic C [2]
122.4 Aromatic CH [2]
121.7 Aromatic CH [2]
120.3 Aromatic CH [2]
119.8 Aromatic CH [2]
118.4 Aromatic C [2]
1114 Aromatic CH [2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass

measurement.
. lonization Calculated Observed
Technique Inferred lon  Reference
Mode m/z m/z

HRMS ESI 192.0819 192.0834 [M-H]- 2]
193 (Base

GC-MS El - [M]* [1]
Peak)

GC-MS El - 165, 194,192 Fragments [1]
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Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum
of 3-Phenyl-1H-indole will display characteristic absorption bands for its key structural

features.
Wavenumber . . . .
Vibration Intensity Functional Group
(cm™)
~3400 N-H Stretch Medium, Broad Indole N-H
3100-3000 C-H Stretch Medium Aromatic C-H
1600-1450 C=C Stretch Medium-Strong Aromatic Rings
Aromatic Out-of-Plane
800-680 C-H Bend Strong

Bending

Experimental Protocols

The data presented in this guide are typically acquired using standard, high-performance
instrumentation.

NMR Spectroscopy

Proton (*H) and Carbon-13 (*3C) NMR spectra are recorded on a high-field spectrometer, such
as a Bruker Avance IIl HD, typically operating at 400 MHz for protons.[2]

o Sample Preparation: A sample of 5-10 mg of 3-Phenyl-1H-indole is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

» Data Acquisition: The prepared sample is placed in the NMR probe. For *H NMR, standard
pulse sequences are used to acquire the spectrum. For 13C NMR, proton-decoupled spectra
are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Chemical shifts (d) are
reported in parts per million (ppm).
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Mass Spectrometry

High-resolution mass spectra are often acquired using an LTQ Orbitrap Discovery mass
spectrometer or a similar high-resolution instrument.

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or after
separation by liquid chromatography (LC) or gas chromatography (GC).

lonization: Electrospray ionization (ESI) is a common soft ionization technique used for
generating ions (e.g., [M-H]~ or [M+H]*) with minimal fragmentation.[2] Electron lonization
(El) is a higher-energy method often used with GC-MS that results in characteristic
fragmentation patterns.[1]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

FTIR spectra are recorded on a spectrometer equipped with an ATR (Attenuated Total
Reflectance) sampling module.

Sample Preparation: A small amount of the solid 3-Phenyl-1H-indole sample is placed
directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the
sample with potassium bromide and pressing it into a thin disk.

Data Acquisition: An infrared beam is passed through the sample. The instrument records
the interference pattern, which is then mathematically converted into an IR spectrum
showing absorbance or transmittance as a function of wavenumber (cm=1).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption peaks
corresponding to the various functional groups within the molecule.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization and
structure elucidation of a synthesized compound like 3-Phenyl-1H-indole.

General Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-Phenyl-1H-
indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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